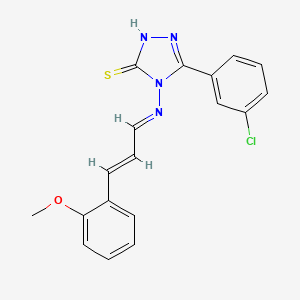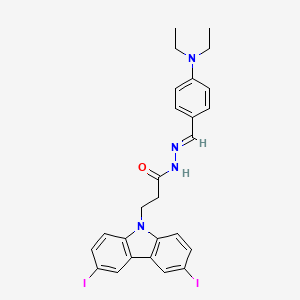![molecular formula C27H19Cl2N3O2S2 B12054189 (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with a fascinating structure. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, I can provide insights based on general principles. Researchers typically use organic synthesis techniques to assemble the various components. These may include condensation reactions, cyclizations, and functional group transformations.
Industrial Production:: For industrial-scale production, efficient and cost-effective methods are essential. Researchers often optimize existing synthetic pathways or develop novel approaches. Considering the complexity of this compound, it likely involves multiple steps and specialized reagents.
Análisis De Reacciones Químicas
Types of Reactions:: The compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield corresponding thiazolidines or other reduced forms.
Substitution: Substituents on the aromatic rings may undergo substitution reactions.
Cyclization: The pyrazole and thiazolidine rings may form intramolecular bonds.
Common Reagents and Conditions:: Specific reagents and conditions depend on the reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The products formed during these reactions could include derivatives of the original compound, such as substituted pyrazoles, thiazolidines, or related heterocycles.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for materials or specialty chemicals.
Mecanismo De Acción
Understanding the compound’s mechanism of action involves investigating its interactions with biological targets. Unfortunately, I don’t have specific data on this compound. researchers would explore its binding to enzymes, receptors, or other cellular components.
Comparación Con Compuestos Similares
Identifying similar compounds helps highlight its uniqueness. Unfortunately, I don’t have a direct list of similar compounds. you can explore databases or literature to find related structures.
Propiedades
Fórmula molecular |
C27H19Cl2N3O2S2 |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H19Cl2N3O2S2/c1-31-26(33)24(36-27(31)35)13-19-15-32(21-5-3-2-4-6-21)30-25(19)17-8-11-22(12-9-17)34-16-18-7-10-20(28)14-23(18)29/h2-15H,16H2,1H3/b24-13- |
Clave InChI |
SAMDYLQMUQZTLT-CFRMEGHHSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)/SC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)

![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)





![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)



